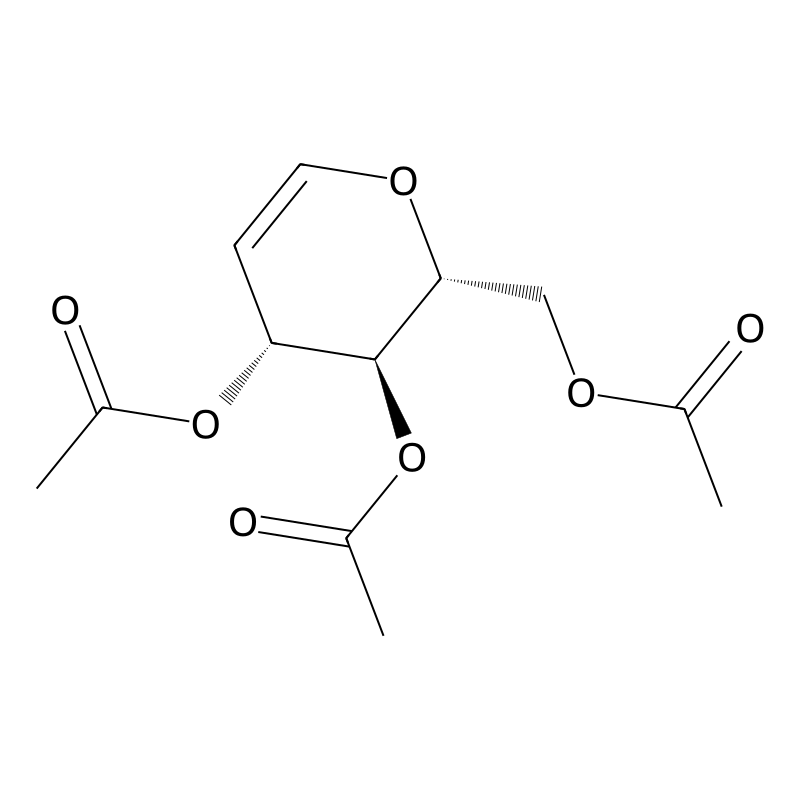

Tri-O-acetyl-D-glucal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tri-O-acetyl-D-glucal (CAS 2873-29-2) is a peracetylated cyclic enol-ether (glycal) of D-glucose, widely procured as a foundational building block in carbohydrate chemistry . As a stable, white to off-white crystalline powder (melting point 53–55 °C), it offers excellent solubility in standard organic solvents such as chloroform, dichloromethane, and ethanol . Its primary industrial and synthetic value lies in the reactivity of its double bond and the excellent leaving-group ability of its allylic acetate at C-3. This makes it the preferred precursor for Ferrier rearrangements, epoxidations, and hydroborations to synthesize O- and C-glycosides, 2-deoxy sugars, and complex oligosaccharides. Compared to crude sugar extracts or unprotected glycals, this orthogonally protected intermediate allows buyers to immediately execute stereoselective functionalizations without preliminary protection steps.

Substituting Tri-O-acetyl-D-glucal with unprotected D-glucal or Tri-O-benzyl-D-glucal fundamentally alters reaction pathways, solubility profiles, and downstream yields. Unprotected D-glucal is highly polar, necessitating the use of challenging solvents like water or methanol, which are incompatible with many moisture-sensitive Lewis acid catalysts used in glycosylation . Conversely, while Tri-O-benzyl-D-glucal is soluble in organic solvents, the benzyl ether at C-3 is a significantly poorer leaving group than an acetate. In classic Ferrier rearrangements, benzylated glycals are notoriously sluggish, often requiring higher catalyst loadings or specialized promoters, and frequently yield complex mixtures (such as aberrant O-benzyl glucosides) rather than the clean 2,3-unsaturated glycosides obtained from the acetylated analog[1]. Procurement of the acetylated form is therefore critical for maintaining high-throughput, scalable, and reproducible glycosylation workflows.

Superior Reactivity in Lewis Acid-Catalyzed Ferrier Rearrangements

In the synthesis of 2,3-unsaturated glycosides, the choice of protecting group dictates the kinetics and yield of the allylic rearrangement. Studies utilizing Lewis acid catalysts (such as Y(OTf)3 or FeCl3/C) demonstrate that Tri-O-acetyl-D-glucal reacts rapidly (<3 hours) to afford O-glycosides in excellent yields (up to 98%) with high anomeric selectivity [1]. In direct contrast, Tri-O-benzyl-D-glucal behaves differently and is documented as a relatively unreactive substrate under identical conditions, often leading to alternative pathways (such as the formation of O-benzyl glucosides instead of the target O-phenyl glucosides when reacted with phenols) [1]. The superior leaving-group ability of the C-3 acetate in the target compound drives the efficient formation of the requisite oxocarbenium intermediate.

| Evidence Dimension | Ferrier rearrangement yield and reaction time |

| Target Compound Data | Up to 98% yield in <3 hours (rapid oxocarbenium formation) |

| Comparator Or Baseline | Tri-O-benzyl-D-glucal (Sluggish reactivity; forms aberrant byproducts like O-benzyl glucosides) |

| Quantified Difference | Near-quantitative yield vs. complex mixture/low yield for the benzylated analog |

| Conditions | Lewis acid catalysis (e.g., FeCl3/C, Y(OTf)3) with various alcohol/phenol acceptors |

Procuring the acetylated glycal ensures scalable, high-yielding glycosylation without the need for excessive catalyst loading or harsh conditions required by benzylated alternatives.

High-Selectivity Electrochemical Glycosylation Compatibility

Recent advances in sustainable carbohydrate synthesis leverage electrochemical Ferrier rearrangements to avoid strong Brønsted or Lewis acids. Tri-O-acetyl-D-glucal demonstrates exceptional compatibility with these modern green protocols. When subjected to electrolysis in an undivided cell (using graphite/stainless steel electrodes in CH3CN), Tri-O-acetyl-D-glucal smoothly converts to the corresponding 2,3-unsaturated glycosides with a 78% yield and an excellent 9:1 α:β diastereomeric ratio [1]. Unprotected or unactivated glycals often require highly sophisticated setups, such as divided cells or cryogenic temperatures, to prevent over-oxidation or decomposition [1]. The acetylated derivative stabilizes the intermediate sufficiently to allow room-temperature, undivided-cell processing.

| Evidence Dimension | Electrochemical glycosylation yield and setup requirements |

| Target Compound Data | 78% yield, 9:1 α:β selectivity in a standard undivided cell at room temperature |

| Comparator Or Baseline | Unactivated/unprotected glycals (Require divided cells, cryogenic temperatures, or suffer from poor conversion) |

| Quantified Difference | Enables high-yield undivided cell electrolysis vs. requiring specialized divided/cryogenic reactors |

| Conditions | Galvanostatic electrolysis (2.5 mA, 2.3 F), CH3CN, room temperature |

Allows process chemists to scale up glycosylations using standard, inexpensive electrochemical reactors rather than investing in specialized cryogenic divided-cell infrastructure.

Optimized Processability and Solvent Compatibility

The physical properties of a building block dictate its utility in large-scale synthesis. Tri-O-acetyl-D-glucal is a stable crystalline powder with a melting point of 53–55 °C and a calculated XLogP3 of 0.2, rendering it highly soluble in standard organic solvents like chloroform, dichloromethane, and ethanol . This contrasts sharply with unprotected D-glucal, which is highly polar and necessitates the use of protic or highly polar aprotic solvents that complicate anhydrous reaction conditions and liquid-liquid extraction workups. The peracetylated structure allows for seamless integration into standard organic workflows, including low-temperature halogenations and anhydrous Lewis acid-mediated couplings.

| Evidence Dimension | Organic solvent solubility and handling state |

| Target Compound Data | Highly soluble in CHCl3/DCM; stable crystalline solid (mp 53-55 °C) |

| Comparator Or Baseline | Unprotected D-glucal (Requires polar/aqueous solvent systems) |

| Quantified Difference | Enables strictly anhydrous organic workflows vs. requiring polar solvent management |

| Conditions | Standard laboratory and industrial synthetic handling at STP |

Reduces solvent-removal costs and simplifies purification workflows during the multi-step synthesis of complex carbohydrates.

Scalable Synthesis of 2,3-Unsaturated Glycosides via Ferrier Rearrangement

Due to the superior leaving-group ability of the C-3 acetate compared to benzyl ethers, Tri-O-acetyl-D-glucal is the correct choice for Lewis acid-catalyzed Ferrier rearrangements. It allows process chemists to achieve near-quantitative yields of O-, S-, and C-glycosides with minimal catalyst loading and short reaction times, streamlining the production of complex oligosaccharide intermediates [2].

Sustainable Electrochemical Oligosaccharide Manufacturing

The compound's stability under anodic oxidation makes it an ideal candidate for modern, green electrochemical glycosylations. By utilizing Tri-O-acetyl-D-glucal, manufacturers can perform high-yielding, highly stereoselective (9:1 α:β) glycosylations in standard undivided cells at room temperature, eliminating the need for expensive cryogenic infrastructure or divided-cell reactors required by unactivated glycals [1].

Anhydrous Synthesis of 2-Deoxy Sugars and Chiral Building Blocks

The excellent solubility of Tri-O-acetyl-D-glucal in non-polar and moderately polar organic solvents (such as dichloromethane and chloroform) enables strictly anhydrous synthetic workflows. This is critical for downstream applications like halogenation, epoxidation, and photolytic conversion to 2-deoxy-D-glucose derivatives, where the presence of water—often required to dissolve unprotected D-glucal—would quench sensitive intermediates or degrade stereoselectivity.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

2873-29-2